An In-Depth Technical Guide to N-(Azido-PEG3)-NH-PEG3-t-butyl ester: A Versatile Linker for Advanced Bioconjugation
An In-Depth Technical Guide to N-(Azido-PEG3)-NH-PEG3-t-butyl ester: A Versatile Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Azido-PEG3)-NH-PEG3-t-butyl ester is a heterobifunctional linker molecule integral to the development of sophisticated bioconjugates, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, applications, and detailed methodologies for its use in bioconjugation.
Introduction
The advent of targeted therapeutics has underscored the need for versatile and efficient chemical linkers. N-(Azido-PEG3)-NH-PEG3-t-butyl ester has emerged as a valuable tool, offering a unique combination of functionalities that enable the precise and stable connection of diverse molecular entities. Its structure features a terminal azide (B81097) group for "click chemistry," a secondary amine for amide bond formation, and a polyethylene (B3416737) glycol (PEG) spacer that imparts favorable physicochemical properties to the final conjugate. The t-butyl ester provides a protective group for a carboxylic acid, which can be deprotected for further conjugation.
This guide will delve into the technical specifications of N-(Azido-PEG3)-NH-PEG3-t-butyl ester, outline its primary applications, and provide detailed experimental protocols for its successful implementation in research and drug development.
Core Properties and Specifications
A clear understanding of the physicochemical properties of N-(Azido-PEG3)-NH-PEG3-t-butyl ester is essential for its effective use. The following tables summarize its key quantitative data.
| Property | Value | Source |
| Chemical Formula | C21H42N4O8 | [1] |
| Molecular Weight | 478.6 g/mol | [1] |
| CAS Number | 2758724-73-9 | [1] |
| Purity | Typically ≥95-98% | [1] |
| Appearance | White to off-white solid or oil | - |
| Storage | -20°C, desiccated | [2] |
| Solubility | Solvent | Source |
| Soluble | Dimethyl sulfoxide (B87167) (DMSO) | [2] |
| Dichloromethane (DCM) | [2] | |
| Dimethylformamide (DMF) | [2] | |
| Limited Solubility | Water, aqueous buffers | [3] |
Applications in Drug Development
The bifunctional nature of N-(Azido-PEG3)-NH-PEG3-t-butyl ester makes it a versatile linker in several cutting-edge areas of drug development.
Antibody-Drug Conjugates (ADCs)
In ADC development, this linker can be used to attach a cytotoxic payload to a monoclonal antibody. The secondary amine can be acylated by an activated carboxylic acid on the payload, and the azide group can be used to conjugate the linker-payload complex to an alkyne-modified antibody via click chemistry. The PEG spacer enhances the solubility and stability of the ADC, potentially leading to improved pharmacokinetics and a better therapeutic window.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. N-(Azido-PEG3)-NH-PEG3-t-butyl ester can serve as the central linker connecting the target protein ligand and the E3 ligase ligand. The flexibility and hydrophilicity of the PEG chain are crucial for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient protein degradation.
Experimental Protocols and Methodologies
The following are detailed protocols for the two primary conjugation reactions involving N-(Azido-PEG3)-NH-PEG3-t-butyl ester.
Amide Bond Formation via the Secondary Amine
This protocol describes the reaction of the secondary amine of the linker with an N-hydroxysuccinimide (NHS) ester-activated molecule (e.g., a payload or a ligand).
Materials:
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N-(Azido-PEG3)-NH-PEG3-t-butyl ester
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NHS ester-activated molecule of interest
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Anhydrous, amine-free solvent (e.g., DMF or DMSO)
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Tertiary amine base (e.g., triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA))
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Reaction vessel
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Stirring apparatus
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Analytical and preparative HPLC
Procedure:
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Dissolve the NHS ester-activated molecule in the chosen anhydrous solvent.
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In a separate vial, dissolve N-(Azido-PEG3)-NH-PEG3-t-butyl ester (typically 1.1-1.5 molar equivalents) in the same solvent.
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Add the linker solution to the activated molecule solution.
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Add the tertiary amine base (typically 2-3 molar equivalents) to the reaction mixture to act as a proton scavenger.
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Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
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Upon completion, quench the reaction by adding a small amount of water.
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Purify the resulting conjugate by preparative reverse-phase HPLC.
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Characterize the purified product by LC-MS and NMR.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This protocol outlines the conjugation of the azide-functionalized molecule (prepared as in 4.1) to an alkyne-containing biomolecule (e.g., a protein or another ligand).
Materials:
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Azide-functionalized molecule
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Alkyne-containing biomolecule
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Copper(II) sulfate (B86663) (CuSO4)
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Reducing agent (e.g., sodium ascorbate)
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Copper-chelating ligand (e.g., Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA))
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Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)
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Reaction vessel
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Inert atmosphere (argon or nitrogen)
Procedure:
-
Dissolve the alkyne-containing biomolecule in the degassed buffer.
-
Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO) and add it to the biomolecule solution (typically 1.5-5 molar equivalents).
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In a separate tube, prepare the copper catalyst solution by mixing CuSO4 and the chelating ligand in degassed water.
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Initiate the reaction by adding the copper catalyst solution to the reaction mixture, followed by the freshly prepared sodium ascorbate (B8700270) solution.
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Incubate the reaction at room temperature for 1-4 hours under an inert atmosphere. The reaction can be gently agitated.
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Monitor the reaction progress by an appropriate method (e.g., SDS-PAGE for proteins, LC-MS for small molecules).
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Upon completion, the reaction can be quenched by the addition of a chelating agent like EDTA to remove the copper.
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Purify the final conjugate using a suitable method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis.
The Role of the PEG Spacer
The six polyethylene glycol units in N-(Azido-PEG3)-NH-PEG3-t-butyl ester are not merely a spacer; they play a critical role in the properties of the final bioconjugate.
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Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of often hydrophobic payloads or ligands, preventing aggregation and improving handling.
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Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of therapeutic molecules by reducing renal clearance and protecting against enzymatic degradation.
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Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the immune system, reducing the likelihood of an immune response.
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Optimal Spacing: The length of the PEG linker provides adequate distance between the conjugated molecules, minimizing steric hindrance and allowing each component to interact effectively with its target.
Conclusion
N-(Azido-PEG3)-NH-PEG3-t-butyl ester is a powerful and versatile tool for researchers and drug developers. Its well-defined structure, bifunctional reactivity, and the inherent benefits of the PEG spacer make it an ideal choice for the construction of complex and effective bioconjugates such as ADCs and PROTACs. The detailed protocols and technical information provided in this guide are intended to facilitate the successful application of this linker in advancing the frontiers of targeted therapeutics.
